molecular formula C14H25NO2S B10760028 2-Decenoyl N-acetyl cysteamine

2-Decenoyl N-acetyl cysteamine

Cat. No.: B10760028
M. Wt: 271.42 g/mol
InChI Key: HYDKTIAWESXLEF-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decenoyl N-Acetyl Cysteamine is an organic compound belonging to the class of fatty acyl thioesters. These compounds are characterized by a thioester derivative of a fatty acid with the general formula RC(=O)SR’, where R is the fatty acyl chain

Preparation Methods

The synthesis of 2-Decenoyl N-Acetyl Cysteamine typically involves the reaction of 2-Decenoyl chloride with N-Acetyl Cysteamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Decenoyl N-Acetyl Cysteamine undergoes various chemical reactions, including:

Scientific Research Applications

2-Decenoyl N-Acetyl Cysteamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Decenoyl N-Acetyl Cysteamine involves its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate for 3-hydroxydecanoyl-[acyl-carrier-protein] dehydratase, catalyzing the dehydration of (3R)-3-hydroxydecanoyl-ACP to E-(2)-decenoyl-ACP and then its isomerization to Z-(3)-decenoyl-ACP . This interaction is crucial for the biosynthesis of fatty acids and other related compounds.

Comparison with Similar Compounds

2-Decenoyl N-Acetyl Cysteamine is unique among fatty acyl thioesters due to its specific structure and reactivity. Similar compounds include:

Properties

Molecular Formula

C14H25NO2S

Molecular Weight

271.42 g/mol

IUPAC Name

S-(2-acetamidoethyl) (Z)-dec-2-enethioate

InChI

InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h9-10H,3-8,11-12H2,1-2H3,(H,15,16)/b10-9-

InChI Key

HYDKTIAWESXLEF-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCC/C=C\C(=O)SCCNC(=O)C

Canonical SMILES

CCCCCCCC=CC(=O)SCCNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.